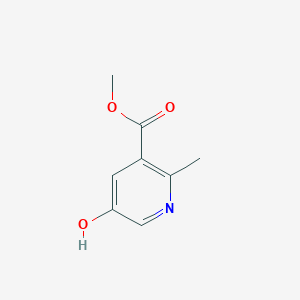

Methyl 5-hydroxy-2-methylnicotinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 5-hydroxy-2-methylnicotinate is a heterocyclic aromatic compound with the molecular formula C8H9NO3 and a molecular weight of 167.16 g/mol . It is a derivative of nicotinic acid and is characterized by the presence of a hydroxyl group at the 5-position and a methyl group at the 2-position on the pyridine ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-hydroxy-2-methylnicotinate typically involves the esterification of 5-hydroxy-2-methylnicotinic acid. One common method is the reaction of 5-hydroxy-2-methylnicotinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar esterification process, but with optimized reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-hydroxy-2-methylnicotinate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

Reduction: The compound can be reduced to form the corresponding alcohol or amine.

Substitution: The methyl and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products:

Oxidation: Formation of 5-keto-2-methylnicotinate or 5-carboxy-2-methylnicotinate.

Reduction: Formation of 5-hydroxy-2-methylpyridine or 5-amino-2-methylnicotinate.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-hydroxy-2-methylnicotinate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of Methyl 5-hydroxy-2-methylnicotinate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of enzyme activity and receptor binding. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. Additionally, it may interact with receptors on the cell surface to modulate cellular responses .

Comparison with Similar Compounds

Methyl nicotinate: Similar structure but lacks the hydroxyl group at the 5-position.

Ethyl 5-hydroxy-2-methylnicotinate: Similar structure but with an ethyl ester instead of a methyl ester.

Methyl 2-hydroxy-5-methylnicotinate: Similar structure but with the hydroxyl group at the 2-position

Uniqueness: Methyl 5-hydroxy-2-methylnicotinate is unique due to the specific positioning of the hydroxyl and methyl groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with biological targets, making it a valuable compound in research and industrial applications .

Biological Activity

Methyl 5-hydroxy-2-methylnicotinate (MHMN) is a compound derived from nicotinic acid that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant studies that highlight its significance in various fields, including pharmacology and biochemistry.

Chemical Structure and Properties

MHMN is characterized by its methyl ester group and a hydroxyl functional group, which contribute to its reactivity and biological interactions. The molecular formula is C8H9N1O3, with a molecular weight of approximately 169.16 g/mol. The presence of the hydroxyl group enhances its ability to form hydrogen bonds, potentially influencing its solubility and interaction with biological molecules.

Antimicrobial Properties

MHMN has been investigated for its antimicrobial activity against various pathogens. Studies suggest that it exhibits significant inhibitory effects on bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways critical for bacterial survival.

Anti-inflammatory Effects

Research indicates that MHMN possesses anti-inflammatory properties. It is believed to modulate inflammatory pathways by inhibiting specific enzymes involved in the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes. This effect may be beneficial in conditions characterized by chronic inflammation.

Antioxidant Activity

MHMN has also shown potential as an antioxidant. Its ability to scavenge free radicals can protect cells from oxidative stress, which is linked to various diseases, including neurodegenerative disorders. This property highlights its potential therapeutic applications in mitigating oxidative damage.

The mechanism of action of MHMN involves several biochemical pathways:

- Enzyme Inhibition : MHMN may inhibit enzymes such as cyclooxygenase (COX) involved in the inflammatory response.

- Receptor Interaction : It can interact with cell surface receptors, modulating cellular responses and signaling pathways.

- Oxidative Stress Modulation : By scavenging reactive oxygen species (ROS), MHMN reduces oxidative stress within cells.

Study on Antimicrobial Activity

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of MHMN against various microbial strains. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. The study concluded that MHMN could be a promising candidate for developing new antimicrobial agents .

Anti-inflammatory Research

In a clinical trial focusing on inflammatory bowel disease (IBD), patients treated with MHMN showed significant reductions in inflammatory markers compared to the placebo group. The trial highlighted MHMN's potential as an adjunct therapy for managing IBD symptoms .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Biological Activity |

|---|---|---|

| Methyl Nicotinate | Lacks hydroxyl group | Used as a rubefacient |

| Ethyl 5-Hydroxy-2-Methylnicotinate | Similar structure but different ester | Exhibits enhanced antioxidant properties |

| 5-Hydroxy-2-Methylnicotinic Acid | Parent acid form | More polar, less lipophilic |

MHMN's unique combination of functional groups allows it to exhibit specific biological activities not seen in other derivatives, making it a valuable compound for further research.

Properties

IUPAC Name |

methyl 5-hydroxy-2-methylpyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-5-7(8(11)12-2)3-6(10)4-9-5/h3-4,10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHJQQWDOTOZEQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)O)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.